Neopentyl glycol dicaprate chemical structure and properties
Neopentyl glycol dicaprate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of neopentyl glycol dicaprate. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this versatile diester.
Chemical Structure and Identification
Neopentyl glycol dicaprate is the diester of neopentyl glycol (2,2-dimethyl-1,3-propanediol) and capric acid (decanoic acid). Its chemical structure is characterized by a central quaternary carbon atom which imparts significant thermal and hydrolytic stability.
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IUPAC Name : (3-decanoyloxy-2,2-dimethylpropyl) decanoate[1]
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CAS Number : 27841-06-1[1]
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Molecular Weight : 412.65 g/mol [2]
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Synonyms : 2,2-Dimethyl-1,3-propanediyl didecanoate, Neopentyl glycol didecanoate[3]
It is important to distinguish neopentyl glycol dicaprate from the related mixed ester, neopentyl glycol dicaprylate/dicaprate (CAS Number: 70693-32-2), which is a reaction product of neopentyl glycol with both caprylic (octanoic) and capric (decanoic) acids.[4][5][6] This guide will focus on the dicaprate entity, but will include data for the mixed ester where relevant, as it is a common commercial product.
Physicochemical Properties
Neopentyl glycol dicaprate is a non-ionic liquid with a range of properties that make it a valuable ingredient in various formulations. The quantitative data for its physicochemical properties are summarized in the table below. It should be noted that there are some discrepancies in the values reported in the literature, which may be due to variations in the purity of the substance or the measurement conditions.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid. | [4][7] |
| Odor | Neutral to faint fatty odor. | [7] |
| Boiling Point | 483.5 ± 18.0 °C | [3] |
| 269.60 °C (estimated for dicaprylate/dicaprate) | [5][8] | |
| Melting Point | < 0 °C (liquid at room temperature) | [7] |
| -20°C to 10°C (for dicaprylate/dicaprate) | [4] | |
| Density | 0.920 ± 0.06 g/mL | [3] |
| ~0.94 g/cm³ (at 25 °C for dicaprylate/dicaprate) | [7] | |
| Viscosity | Low | [4] |
| Solubility | Insoluble in water; soluble in oils, esters, alcohol, and most hydrophobic solvents. | [4][7][9] |
| Flash Point | 226.00 °C (estimated) | |
| 121.80 °C (estimated for dicaprylate/dicaprate) | [5][8] | |
| Refractive Index | 1.615 (for dicaprylate/dicaprate) | [8] |
| logP (o/w) | 9.476 (estimated) | |
| 3.965 (estimated for dicaprylate/dicaprate) | [5] |
Synthesis of Neopentyl Glycol Dicaprate
Neopentyl glycol dicaprate is typically synthesized through the direct esterification of neopentyl glycol with capric acid.[10] The reaction is generally carried out at elevated temperatures in the presence of an acid catalyst. Water, a byproduct of the reaction, is removed to drive the equilibrium towards the formation of the diester.
A more recent and environmentally friendly approach involves biocatalytic synthesis using immobilized lipases, such as Candida antarctica lipase (B570770) B (Lipozyme® 435), in a solvent-free system.[11] This method offers high purity and productivity under milder reaction conditions.[11]
Experimental Protocol: Biocatalytic Synthesis (Based on literature[12])
This protocol is a representative example of a biocatalytic approach to the synthesis of neopentyl glycol dicaprylate/dicaprate.
Materials:
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Neopentyl glycol
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Caprylic acid
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Capric acid
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Immobilized lipase (Candida antarctica lipase B, e.g., Lipozyme® 435)
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Fed-batch reactor equipped with a mechanical stirrer and temperature control
Procedure:
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Reactant Loading: The neopentyl glycol and a portion of the fatty acids (caprylic and capric acids) are loaded into the fed-batch reactor.
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Enzyme Addition: The immobilized lipase (e.g., 3.75% w/w) is added to the reactor.[11]
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Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred continuously.[11]
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Fed-Batch Addition: The remaining fatty acids are fed into the reactor over a period of time to maintain a low concentration of free fatty acids, which can inhibit the enzyme.
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Reaction Monitoring: The progress of the reaction is monitored by analyzing samples for the disappearance of reactants and the formation of the diester product, for instance, by gas chromatography.
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Reaction Completion and Product Isolation: Once the desired conversion is achieved (e.g., >90%), the reaction is stopped.[11] The immobilized enzyme is separated from the product by filtration and can be reused.
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Purification: The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts, yielding a product with high purity (e.g., 92.5%).[11]
Applications and Mechanism of Action
Neopentyl glycol dicaprate is primarily used in the cosmetics and personal care industries as an emollient, skin conditioning agent, and viscosity-increasing agent.[5][6][12] Its unique branched structure contributes to its desirable sensory properties, such as a light, silky, and non-greasy feel on the skin.[10]
Key Functions in Formulations:
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Emollient: It forms a protective, non-occlusive film on the skin's surface, which helps to reduce water loss and maintain skin hydration, leaving the skin feeling soft and smooth.[9][13][14]
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Texture Enhancer: It improves the spreadability of formulations, allowing for a smooth and even application of products such as creams, lotions, and foundations.[4][15]
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Solvent: It can act as a solvent for lipophilic active ingredients, enhancing their dispersion and bioavailability in a formulation.[4][10]
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Binder: In pressed powder formulations, it can function as a binder.[5]
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Stability: It is stable over a wide pH and temperature range, contributing to the overall stability of the final product.[10]
Mandatory Visualizations
Caption: Synthesis of Neopentyl Glycol Dicaprate.
Caption: Key Applications of Neopentyl Glycol Dicaprate.
References
- 1. Neopentyl Glycol Dicaprate | C25H48O4 | CID 119729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. specialchem.com [specialchem.com]
- 5. neopentyl glycol dicaprylate / dicaprate, 70693-32-2 [thegoodscentscompany.com]
- 6. Neopentyl glycol dicaprylate/dicaprate | 70693-32-2 [chemicalbook.com]
- 7. rawsource.com [rawsource.com]
- 8. guidechem.com [guidechem.com]
- 9. Hicos NDC (Neopentyl Glycol Dicaprate) 네오펜틸글라이콜다이카프레이트 > HICOS Ester Emollients | 에코텍아이앤씨 [ecotech1.com]
- 10. jiuanchemical.com [jiuanchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. Neopentyl Glycol Dicaprylate/Dicaprate - Cosmetic Analysis [cosmeticanalysis.com]
- 13. atamankimya.com [atamankimya.com]
- 14. sincereskincare.com [sincereskincare.com]
- 15. paulaschoice-eu.com [paulaschoice-eu.com]
